(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

Catalog No.
S724573
CAS No.
82911-71-5
M.F
C21H15N3O3
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-...

CAS Number

82911-71-5

Product Name

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

IUPAC Name

benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2

InChI Key

KNSPZTVPSAKHBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Hydrogel Formation

Peptide Synthesis

    Scientific Field: Biochemistry

    Summary of the Application: Fmoc-OBt is a top-notch, research-grade product prevalently utilized in peptide synthesis.

Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

Development of New Drugs

    Scientific Field: Pharmacology

    Summary of the Application: Fmoc-OBt is used in the development of new drugs.

pH-Controlled Ambidextrous Gelation

Green Chemical Peptide Synthesis

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is a synthetic organic compound characterized by its unique structural framework, which includes a fluorenyl group and a benzo[d][1,2,3]triazole moiety. The fluorenyl group contributes to the compound's stability and potential for various interactions, while the benzo[d][1,2,3]triazole unit is known for its biological activity. This compound's carbonate functional group enhances its reactivity and solubility in organic solvents.

The chemical reactivity of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate can be attributed to several key reactions:

  • Nucleophilic Substitution: The carbonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  • Decomposition: Under certain conditions, the carbonate linkage may decompose, releasing carbon dioxide and yielding other reactive intermediates.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, forming more complex structures.

These reactions are crucial for its potential applications in medicinal chemistry and materials science.

The biological activity of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate has been explored in various studies. Compounds containing benzo[d][1,2,3]triazole are known for their diverse pharmacological properties:

  • Antimicrobial Activity: Many derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Some studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

These activities suggest that (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate could serve as a lead compound for further drug development.

The synthesis of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate typically involves several steps:

  • Formation of Benzo[d][1,2,3]triazole: The initial step often includes the cyclization of appropriate precursors to form the triazole ring.
  • Carbonate Formation: The introduction of the carbonate group can be achieved through reaction with carbonic acid derivatives or via phosgene-mediated processes.
  • Coupling Reaction: Finally, the fluorenyl group is introduced through coupling reactions involving suitable coupling agents or catalysts.

These methods highlight the versatility and complexity involved in synthesizing this compound.

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections or cancer.
  • Material Science: The compound's unique structure may be utilized in creating novel materials with specific properties.
  • Chemical Probes: It can serve as a chemical probe in biochemical research to study enzyme interactions or cellular pathways.

Interaction studies of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate with biological targets are essential for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assays: Determining how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Evaluating its effects on cell viability and function in vitro.
  • Molecular Docking Studies: Computational approaches to predict how the compound interacts at a molecular level with target proteins.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate. Here’s a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-Aminoquinoline4-AminoquinolineKnown for antimalarial properties; interacts with heme groups.
Benzothiazole DerivativesBenzothiazoleExhibits broad-spectrum antimicrobial activity; diverse modifications possible.
Triazole-based AntifungalsTriazoleHighly effective against fungal infections; mechanism involves inhibiting ergosterol synthesis.

Each of these compounds possesses distinct biological activities and applications but shares common structural elements that may influence their interaction profiles and pharmacological effects.

Molecular Structure and Composition

(9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate is characterized by a complex molecular architecture that combines two distinct aromatic systems linked through a carbonate ester functional group [1] [2]. The compound possesses the molecular formula C₂₁H₁₅N₃O₃ with a molecular weight of 357.36 grams per mole [1] [2] [3]. The structure consists of a fluorenyl moiety connected via a methoxycarbonyl bridge to a benzotriazole ring system [3].

The fluorenyl component contributes a tricyclic aromatic framework, while the benzotriazole portion provides a five-membered heterocyclic ring containing three nitrogen atoms in positions 1, 2, and 3 [1] [4]. The carbonate linkage serves as the connecting bridge between these two aromatic systems, creating a molecule with significant conjugation and electronic delocalization [3].

The International Union of Pure and Applied Chemistry name for this compound is benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate [3] [4]. The InChI identifier is InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2 [2] [3], providing a standardized representation of the molecular connectivity.

PropertyValueReference
Molecular FormulaC₂₁H₁₅N₃O₃ [1] [2]
Molecular Weight357.36 g/mol [1] [2]
Exact Mass357.111328 [1]
InChI KeyKNSPZTVPSAKHBN-UHFFFAOYSA-N [2] [3]

Spectroscopic Characteristics

The spectroscopic properties of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate reflect its complex aromatic structure and functional group composition [5]. Nuclear magnetic resonance spectroscopy confirms the structural assignment, with characteristic signals consistent with the expected molecular framework [5].

The compound exhibits distinctive ultraviolet-visible absorption characteristics due to its extended conjugated system [6] [7]. The benzotriazole moiety contributes significantly to the ultraviolet absorption profile, as benzotriazole derivatives are known to display strong absorption in the ultraviolet region [7]. The fluorenyl group adds additional chromophoric properties, creating a compound with notable photochemical characteristics [3].

Certificate of analysis data indicates that the proton nuclear magnetic resonance spectrum is consistent with the proposed structure [5]. The spectroscopic purity, as determined by nuclear magnetic resonance analysis, typically exceeds 98.0% for high-quality samples [5]. These spectroscopic parameters serve as critical quality control measures for compound identification and purity assessment [5].

Mass spectrometry provides definitive molecular weight confirmation, with the exact mass calculated as 357.111328 atomic mass units [1]. This precise mass measurement enables unambiguous identification through high-resolution mass spectrometric techniques [1].

Physical State and Appearance

(9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate exists as a solid at ambient temperature conditions [5] [8]. The compound typically appears as a white to off-white crystalline or powder material [5]. High-purity samples maintain consistent appearance characteristics, with color variations potentially indicating impurity levels or degradation [5].

The melting point of the compound is reported as 178°C with decomposition [1] [8] [9]. This thermal behavior indicates that the compound undergoes decomposition rather than clean melting, which is characteristic of many carbonate ester derivatives [1]. The decomposition temperature provides important information for handling and storage protocols [8].

Physical stability at room temperature allows for standard laboratory handling procedures [8]. The compound demonstrates adequate stability under normal atmospheric conditions when stored appropriately [8]. Storage recommendations typically specify refrigerated conditions at 2-8°C to maintain long-term stability [8].

The calculated density is reported as 1.4 ± 0.1 g/cm³ [1]. Additional physical parameters include a calculated boiling point of 536.1 ± 43.0°C at 760 mmHg and a flash point of 278.0 ± 28.2°C [1]. The vapor pressure at 25°C is extremely low at 0.0 ± 1.4 mmHg, indicating minimal volatility under standard conditions [1].

Physical PropertyValueReference
AppearanceWhite to off-white solid [5]
Melting Point178°C (decomposition) [1] [8]
Density1.4 ± 0.1 g/cm³ [1]
Boiling Point536.1 ± 43.0°C at 760 mmHg [1]
Flash Point278.0 ± 28.2°C [1]
Vapor Pressure0.0 ± 1.4 mmHg at 25°C [1]

Solubility Profile and Stability Parameters

The solubility characteristics of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate are influenced by its amphiphilic molecular structure, containing both hydrophobic aromatic systems and polar functional groups [10] [11]. The compound demonstrates good solubility in polar aprotic solvents commonly used in organic synthesis and pharmaceutical applications [12].

Based on structural analogy with related fluorenyl compounds, the compound is expected to show good solubility in organic solvents such as dimethylformamide, dimethyl sulfoxide, acetonitrile, and dichloromethane [11] [12]. The benzotriazole component contributes to solubility in polar organic media, as benzotriazole itself is soluble in dimethylformamide, alcohol, chloroform, and other organic solvents [10].

The lipophilicity parameter (LogP) is calculated as 5.45, indicating significant hydrophobic character [1]. This high LogP value suggests limited aqueous solubility but enhanced partitioning into lipophilic phases [1]. The polar surface area is calculated as 66.24 Ų, which contributes to the compound's interaction with polar solvents [1].

Stability parameters indicate that the compound requires controlled storage conditions to maintain integrity [8]. The recommended storage temperature of 2-8°C helps prevent thermal decomposition and maintains chemical stability over extended periods [8]. The carbonate ester linkage represents a potential site of hydrolytic instability under aqueous conditions [13] [14] [15].

Hydrolysis studies of related benzotriazole carbonate esters demonstrate that these compounds can undergo hydrolytic cleavage under both acidic and basic conditions [14] [15]. The rate of hydrolysis depends significantly on pH, temperature, and the presence of catalytic species [15]. Carbonate esters generally show lower reactivity toward acid and base catalyzed hydrolysis compared to acetate esters [15].

Stability ParameterValue/ConditionReference
Storage Temperature2-8°C [8]
LogP (Calculated)5.45 [1]
Polar Surface Area66.24 Ų [1]
Refractive Index1.704 [1]

Reactivity Under Various Conditions

The reactivity profile of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate is dominated by the electrophilic nature of the carbonate ester functional group and the electron-rich characteristics of the aromatic systems [16] [13]. The compound serves as an activated carbonate ester, making it susceptible to nucleophilic attack at the carbonyl carbon [16].

Under aqueous conditions, the compound undergoes hydrolysis to release the corresponding alcohol and carbonic acid derivatives [14] [15]. The hydrolysis mechanism involves nucleophilic attack by water molecules or hydroxide ions, depending on the pH conditions [15]. Studies on related benzotriazole carbonate esters indicate that hydrolysis rates are influenced by substituent effects and reaction conditions [14].

The benzotriazole leaving group provides excellent reactivity characteristics, as benzotriazole derivatives are recognized as superior leaving groups in organic synthesis [16]. This property makes the compound valuable as an activating agent in various chemical transformations [16]. The electron-withdrawing nature of the benzotriazole system enhances the electrophilicity of the carbonate carbon [16].

Thermal stability studies reveal that the compound begins to decompose at its melting point of 178°C [1]. The thermal decomposition likely involves cleavage of the carbonate ester bond and potential rearrangement reactions of the aromatic systems [17]. Related benzotriazole derivatives show complex thermal decomposition patterns involving multiple reaction pathways [17].

Under basic conditions, the compound readily undergoes nucleophilic substitution reactions with various nucleophiles [16]. The reaction typically proceeds through formation of a tetrahedral intermediate followed by elimination of the benzotriazole moiety [16]. This reactivity pattern is characteristic of activated carbonate esters and forms the basis for many synthetic applications [16].

The compound shows stability toward mild acidic conditions but may undergo acid-catalyzed hydrolysis under more forcing conditions [13] [15]. The rate of acid-catalyzed reactions depends on the acid strength and reaction temperature [15]. Photochemical stability is influenced by the presence of chromophoric groups, particularly the benzotriazole and fluorenyl systems [7].

Reaction ConditionObserved BehaviorReference
Aqueous HydrolysisCarbonate ester cleavage [14] [15]
Basic ConditionsNucleophilic substitution [16]
Thermal ConditionsDecomposition at 178°C [1]
Acidic ConditionsPotential hydrolysis [15]

The synthesis of (9H-fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate involves multiple established synthetic pathways, each offering distinct advantages and limitations for industrial production. The compound, with the Chemical Abstracts Service number 82911-71-5 and molecular formula C₂₁H₁₅N₃O₃, represents a specialized chemical combining a fluorenyl group and a benzotriazole moiety linked via a carbonate ester [1] [4].

The primary synthetic approaches can be categorized into several main routes: direct phosgene-based synthesis, triphosgene-mediated preparation, mixed carbonic anhydride methodologies, and emerging alternative synthetic strategies. Each pathway presents unique considerations regarding reaction efficiency, safety requirements, and scalability for commercial production [5] [6].

The conventional synthetic route begins with the formation of the fluorenylmethyl carbonate intermediate, followed by coupling with the benzotriazole nucleophile. This general strategy has been extensively documented in the literature, with various modifications to optimize yield and purity [7] [4]. The reaction typically proceeds through a nucleophilic substitution mechanism, where the benzotriazole nitrogen attacks the electrophilic carbonate carbon, displacing the leaving group to form the desired carbonate ester linkage [5] [6].

Table 1: Synthetic Routes for (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl Carbonate

RouteKey ReagentsReaction ConditionsYield Range (%)Industrial Scalability
Phosgene-based synthesisPhosgene (COCl₂), benzotriazole, fluorenylmethanolLow temperature, inert atmosphere85-95High (with safety measures)
Triphosgene-mediated preparationTriphosgene (BTC), benzotriazole, fluorenylmethanol0-25°C, organic solvents80-92Moderate
Mixed carbonic anhydride methodChloroformates, carbonic anhydrides, benzotriazoleRoom temperature, base catalysis75-88Moderate
Fluorenylmethyl chloroformate routeFmoc-Cl, hydroxybenzotriazole derivativesRoom temperature, aqueous/organic biphasic82-94High
Photo-on-demand synthesisChloroform, oxygen, UV irradiationUV irradiation, continuous flow90-96Emerging technology
Oxalyl chloride alternativeOxalyl chloride, benzotriazole precursorsRoom temperature, DMF catalyst78-85Moderate

Recent developments in synthetic methodology have focused on improving reaction selectivity and reducing the formation of undesired byproducts. The fluorenylmethyloxycarbonyl protecting group mechanism has been extensively studied, revealing that the stability of the carbonate linkage derives from the electron-withdrawing properties of both the fluorenyl and benzotriazole moieties [7] [8].

Phosgene-Based Synthesis Approaches

Phosgene-based synthesis represents the most established industrial method for producing carbonate compounds, including (9H-fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate. This approach leverages the high reactivity of phosgene (COCl₂) to form carbonate linkages efficiently [9] [10]. The process typically involves the sequential reaction of phosgene with fluorenylmethanol to form the corresponding chloroformate intermediate, followed by nucleophilic displacement with benzotriazole [11] [9].

The mechanistic pathway begins with the formation of fluorenylmethyl chloroformate through the reaction of phosgene with 9-fluorenylmethanol. This intermediate exhibits high electrophilic character due to the presence of the chloride leaving group, facilitating subsequent nucleophilic attack by the benzotriazole nitrogen atom [11] [12]. The reaction proceeds under controlled temperature conditions, typically between -10°C and 25°C, to minimize side reactions and decomposition of sensitive intermediates [11] [9].

Industrial implementation of phosgene-based synthesis requires sophisticated safety infrastructure due to the extreme toxicity of phosgene. The compound is classified as a Schedule 3 substance under the Chemical Weapons Convention and poses significant respiratory hazards [9]. Manufacturing facilities must incorporate specialized containment systems, emergency response protocols, and continuous monitoring equipment to ensure worker safety and environmental protection [9] [13].

The reaction kinetics of phosgene-based synthesis are highly favorable, with reaction completion typically achieved within 2-4 hours under optimized conditions [11]. Temperature control is critical, as elevated temperatures can lead to premature decomposition of phosgene and formation of undesired chlorinated byproducts [11] [9]. The use of inert atmospheres, typically nitrogen or argon, prevents oxidative side reactions and maintains product quality [11].

Despite safety concerns, phosgene-based synthesis offers several advantages for industrial production. The high reactivity of phosgene enables efficient conversion with minimal catalyst requirements, resulting in excellent atom economy and reduced waste generation [9] [10]. The process also demonstrates superior scalability, with established industrial infrastructure supporting multi-ton production volumes [9] [14].

Quality control in phosgene-based synthesis focuses on monitoring residual phosgene levels, which must be reduced to non-detectable limits in the final product. Advanced analytical techniques, including gas chromatography with thermal conductivity detection, are employed to ensure complete removal of phosgene and related impurities [9] [13].

Alternative Synthetic Strategies

The development of alternative synthetic strategies for (9H-fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate has been driven by safety, environmental, and economic considerations associated with phosgene-based methods. These approaches encompass triphosgene-mediated synthesis, mixed carbonic anhydride methodologies, and emerging green chemistry techniques [11] [15] [13].

Triphosgene, also known as bis(trichloromethyl) carbonate, serves as a safer alternative to phosgene while maintaining comparable reactivity for carbonate formation [11] [13]. The compound exists as a stable crystalline solid at room temperature, significantly improving handling safety compared to gaseous phosgene [11] [13]. Triphosgene generates phosgene equivalents in situ through thermal decomposition or reaction with nucleophiles, providing controlled access to the reactive intermediate [11] [15].

The triphosgene-mediated synthesis of the target compound proceeds through a similar mechanistic pathway to direct phosgene methods, but with enhanced safety profiles. The reaction typically employs catalytic amounts of tertiary amines, such as triethylamine or N,N-diisopropylethylamine, to facilitate the formation of the carbonate linkage [11] [15]. Reaction temperatures are maintained between 0°C and 25°C to control the rate of phosgene generation and minimize side reactions [11] [13].

Mixed carbonic anhydride methodologies represent another significant alternative approach, utilizing chloroformates and related activated carbonate species [16] [17] [18]. These methods involve the formation of mixed anhydride intermediates through the reaction of carboxylic acids or their derivatives with chloroformates, followed by nucleophilic displacement with benzotriazole [16] [17]. The mixed anhydride approach offers advantages in terms of reaction selectivity and reduced toxicity compared to phosgene-based methods [16] [18].

The selection of appropriate chloroformate reagents is critical for optimizing mixed anhydride synthesis. Common choices include isobutyl chloroformate, ethyl chloroformate, and specialized derivatives such as menthyl chloroformate [16] [18]. The choice of chloroformate influences both reaction kinetics and the formation of byproducts, with sterically hindered chloroformates generally providing improved selectivity [16].

Recent innovations in alternative synthesis include photo-on-demand methodologies, which utilize photochemical activation to generate reactive carbonate species from safer precursors [19] [20]. These approaches employ ultraviolet irradiation to activate chloroform-oxygen mixtures, generating phosgene equivalents in controlled quantities without the need for phosgene storage or handling [19] [20]. The photo-on-demand method has demonstrated yields exceeding 96% for carbonate formation while maintaining excellent safety profiles [19].

The implementation of flow chemistry techniques has further enhanced the viability of alternative synthetic strategies. Continuous flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety through reduced reagent inventory [19] [20]. These systems are particularly well-suited for photo-on-demand synthesis, where continuous irradiation and reaction can be achieved in a single integrated process [19].

Environmental considerations have also driven the development of solvent-free and aqueous-based synthetic methodologies. These approaches minimize the use of organic solvents and reduce waste generation, aligning with green chemistry principles [21] [22]. However, the hydrolytic sensitivity of carbonate bonds presents challenges for aqueous synthesis, requiring careful optimization of reaction conditions and protective atmospheres [21].

Industrial Production Considerations

Industrial production of (9H-fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate requires comprehensive evaluation of multiple factors including safety protocols, environmental impact, economic viability, and regulatory compliance. The selection of an appropriate manufacturing route depends on production scale requirements, available infrastructure, and local regulatory frameworks [22] [14] [13].

Safety considerations represent the primary concern in industrial production, particularly for phosgene-based synthesis routes. Manufacturing facilities must implement multi-level safety systems including engineering controls, administrative procedures, and personal protective equipment protocols [9] [13]. Engineering controls include specialized ventilation systems, emergency scrubbing towers, and automated leak detection systems capable of identifying phosgene concentrations below occupational exposure limits [9] [13].

The design of industrial reactors for carbonate synthesis must account for the exothermic nature of phosgene reactions and the potential for rapid pressure buildup in the event of thermal runaway [11] [9]. Modern manufacturing facilities employ jacketed reactor systems with precise temperature control, emergency cooling capabilities, and pressure relief systems designed to safely vent reaction gases [11] [13].

Table 2: Industrial Production Considerations Comparison

ParameterPhosgene-basedTriphosgene RouteAlternative Methods
Raw Material AvailabilityHighModerateHigh
Safety RequirementsVery HighHighLow
Environmental ImpactHigh concernModerate concernLow concern
Production ScaleLarge scaleMedium scaleSmall-medium scale
Energy ConsumptionModerateModerateLow-moderate
Waste GenerationModerateLowVery low
Quality Control ComplexityHighModerateLow
Equipment RequirementsSpecializedStandardStandard
Regulatory ComplianceStringentStandardStandard

Economic analysis of industrial production must consider both capital expenditure and operational costs. Phosgene-based synthesis requires significant initial investment in specialized safety equipment and infrastructure, but offers advantages in terms of raw material costs and production efficiency [9] [13]. Alternative methods may have lower capital requirements but potentially higher operational costs due to reduced reaction efficiency or more expensive reagents [11] [15].

The selection of production location is influenced by regulatory environments and local infrastructure capabilities. Regions with established chemical manufacturing infrastructure and experienced regulatory oversight may be preferred for phosgene-based production, while areas with stringent environmental regulations may favor alternative synthetic approaches [14] [13].

Supply chain considerations include the availability and transportation of raw materials, particularly for phosgene-based synthesis where on-site generation is often preferred to minimize transportation risks [9] [14]. The integration of phosgene production with carbonate synthesis can significantly improve overall process economics while reducing safety risks associated with phosgene transport [9] [20].

Waste management and environmental compliance represent ongoing operational considerations for industrial production. Phosgene-based synthesis generates hydrogen chloride as a primary byproduct, requiring neutralization and disposal or recovery systems [9] [10]. Alternative methods may produce different waste streams, requiring specific treatment and disposal protocols [11] [22].

Quality Control and Purity Assessment

Quality control and purity assessment for (9H-fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate manufacturing requires sophisticated analytical methodologies to ensure product specifications meet the stringent requirements of pharmaceutical and research applications. The compound typically requires purity levels exceeding 98% as determined by high-performance liquid chromatography, with strict limits on specific impurities and residual solvents [4] [23] [24].

High-performance liquid chromatography represents the primary analytical method for purity assessment and impurity profiling. Reverse-phase HPLC systems employing C18 stationary phases with acetonitrile-water gradient elution provide excellent separation of the target compound from synthetic impurities and degradation products [24] [25]. Detection wavelengths of 254 nm exploit the strong ultraviolet absorption of both the fluorenyl and benzotriazole chromophores, enabling sensitive quantitation at the 0.01% level [24] [26].

The development of validated HPLC methods requires careful optimization of chromatographic conditions to achieve adequate resolution between the target compound and potential impurities. Common impurities include unreacted benzotriazole, fluorenylmethanol, and various carbonate hydrolysis products [24] [26]. Method validation follows International Council for Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and quantitation limits [27].

Nuclear magnetic resonance spectroscopy provides complementary structural confirmation and quantitative analysis capabilities. Proton NMR spectroscopy enables verification of the correct molecular structure and can detect structural isomers or degradation products that may not be adequately separated by HPLC [24] [28]. Carbon-13 NMR spectroscopy provides additional structural information and can identify impurities arising from synthetic side reactions [28].

Table 3: Quality Control and Purity Assessment Methods

Analytical MethodPrimary ApplicationDetection LimitTypical Purity Standards
High-Performance Liquid Chromatography (HPLC)Purity assessment and impurity profiling0.01-0.1%≥98% (HPLC)
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and quantification0.1-1%≥95% (NMR)
Mass Spectrometry (MS)Molecular weight confirmation and impurity identificationppm-ppb rangeIdentity confirmation
Differential Scanning Calorimetry (DSC)Thermal stability and polymorphic analysisN/A178°C decomposition
Thermogravimetric Analysis (TGA)Decomposition temperature and thermal stability0.1%Single-step decomposition
Infrared (IR) SpectroscopyFunctional group identificationN/ACharacteristic peaks confirmed
Elemental AnalysisElemental composition verification0.1%C₂₁H₁₅N₃O₃ ±0.4%
Melting Point DeterminationIdentity confirmation and purity indicationN/A178°C (decomposition)

Mass spectrometry techniques, including electrospray ionization and atmospheric pressure chemical ionization, provide definitive molecular weight confirmation and enable identification of trace impurities [24]. High-resolution mass spectrometry can distinguish between isobaric impurities and provide elemental composition information for unknown impurities [24]. The combination of liquid chromatography with mass spectrometry detection offers powerful capabilities for impurity identification and quantitation at trace levels [29] [25].

Thermal analysis methods including differential scanning calorimetry and thermogravimetric analysis provide important information regarding thermal stability, polymorphic behavior, and decomposition characteristics [30] [31]. The compound exhibits a characteristic decomposition temperature of approximately 178°C, which serves as an identity verification parameter [32] [4]. DSC analysis can detect polymorphic forms or hydrated species that may affect product performance [30].

Infrared spectroscopy provides rapid identity confirmation through characteristic absorption bands associated with the carbonate carbonyl group (approximately 1750 cm⁻¹), benzotriazole aromatic system, and fluorenyl moiety [32] [4]. The technique is particularly useful for incoming raw material verification and in-process monitoring applications [26].

Elemental analysis confirms the theoretical elemental composition (C: 70.59%, H: 4.23%, N: 11.76%, O: 13.42%) and can detect inorganic impurities or incomplete combustion products from synthesis [32] [4]. Modern automated elemental analyzers provide precision within ±0.4% for carbon, hydrogen, and nitrogen determination [33].

Residual solvent analysis requires specialized gas chromatographic methods to quantify organic solvents used in synthesis and purification. Common solvents including dichloromethane, tetrahydrofuran, and ethyl acetate must be controlled to levels specified in pharmacopeial guidelines [27] [26]. Headspace gas chromatography with flame ionization detection provides sensitive quantitation of volatile organic residues [27].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9-Fluorenylmethyl 1-benzotriazolyl carbonate

Dates

Last modified: 08-15-2023

Explore Compound Types